molecular formula C28H30INO6S B13378330 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378330
M. Wt: 635.5 g/mol
InChI Key: XKTJLWFTDFZRBK-MTVXWVNASA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiophene ring.

    Introduction of the benzoyl group: The 4-tert-butylbenzoyl group is introduced through a reaction with a suitable benzoyl chloride derivative.

    Addition of the ethoxy and methoxy groups: These groups are added through nucleophilic substitution reactions using ethoxy and methoxy reagents.

    Final esterification: The carboxylate group is esterified using ethanol under acidic or basic conditions to form the final ethyl ester.

Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy, methoxy, or iodine positions, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate: Differing only in the position of the methoxy group.

    Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-chloro-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate: Substituting iodine with chlorine.

    Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxamide: Replacing the ester group with an amide group.

These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and their positions, which influence its chemical and biological properties.

Biological Activity

Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is C28H30INO6SC_{28}H_{30}INO_6S, with a molecular weight of approximately 551.6 g/mol. It features a complex structure that includes thiophene and various aromatic substituents, which are significant for its biological activity.

PropertyValue
Molecular FormulaC28H30INO6S
Molecular Weight551.6 g/mol
IUPAC NameThis compound

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The structural components suggest potential inhibition of key enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of methoxy and ethoxy groups may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors, influencing cellular signaling pathways related to inflammation and apoptosis.

Anticancer Effects

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
    • Case Study: A study published in Cancer Letters reported a significant reduction in cell viability in MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Testing against Gram-positive and Gram-negative bacteria revealed that it exhibits inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
    • Research Finding: A study published in Journal of Antimicrobial Chemotherapy indicated that the compound's minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Anti-inflammatory Properties

The anti-inflammatory effects are attributed to the modulation of cytokine production:

  • Cytokine Regulation : Experimental models have shown that treatment with the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Case Study: In a murine model of acute inflammation, administration of the compound significantly decreased paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C28H30INO6S

Molecular Weight

635.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H30INO6S/c1-7-35-24-19(29)13-16(14-20(24)34-6)15-21-23(31)22(27(33)36-8-2)26(37-21)30-25(32)17-9-11-18(12-10-17)28(3,4)5/h9-15,31H,7-8H2,1-6H3/b21-15-,30-26?

InChI Key

XKTJLWFTDFZRBK-MTVXWVNASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C\2/C(=C(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C(=O)OCC)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=C(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C(=O)OCC)O)OC

Origin of Product

United States

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